molecular formula C9H14O3 B13808976 3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde

3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde

Cat. No.: B13808976
M. Wt: 170.21 g/mol
InChI Key: BCRCYYDAZZBPGG-UHFFFAOYSA-N
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Description

3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclobutane ring substituted with acetyl, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclobutane derivative with acetylating agents and subsequent functional group modifications can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-acetyl-2-(carboxymethyl)-2-methylcyclobutane-1-carbaldehyde.

    Reduction: Formation of 3-(hydroxymethyl)-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2-methylcyclobutane-1-carbaldehyde: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    2-(Hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde:

    3-Acetyl-2-(hydroxymethyl)cyclobutane-1-carbaldehyde: Similar structure but without the additional methyl group, leading to variations in its reactivity and applications.

Uniqueness

3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde is unique due to the presence of both acetyl and hydroxymethyl groups on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H14O3/c1-6(12)8-3-7(4-10)9(8,2)5-11/h4,7-8,11H,3,5H2,1-2H3

InChI Key

BCRCYYDAZZBPGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1(C)CO)C=O

Origin of Product

United States

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